2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of a triazole ring fused to a pyrazine ring, with benzyl and dibromo substituents. It is of interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound . This reaction can be facilitated under microwave irradiation, which provides an eco-friendly and efficient approach .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using commercially available reagents. The process typically includes steps such as cyclization, bromination, and benzylation, followed by purification to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation, and reducing agents for reduction. Conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyrazines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobial agents.
Biological Studies: The compound is studied for its biological activities, such as anticancer, antiviral, and antibacterial properties.
Material Science: It is utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of specific kinases, thereby modulating signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine include other triazolopyrazines, such as:
- 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl and dibromo groups enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications .
Properties
Molecular Formula |
C12H8Br2N4 |
---|---|
Molecular Weight |
368.03 g/mol |
IUPAC Name |
2-benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C12H8Br2N4/c13-9-7-18-12(11(14)15-9)16-10(17-18)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
ZWWZAEIHQUXXAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C=C(N=C(C3=N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.